Synthesis protocol for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Synthesis protocol for 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known to be a core component in a wide array of therapeutic agents. This document outlines the synthetic pathway, delves into the mechanistic underpinnings of the reactions, and provides a step-by-step protocol grounded in established chemical principles.
Synthetic Strategy Overview
The synthesis of the target molecule is achieved through a robust and well-documented three-step sequence. This strategy is predicated on the initial formation of an acid hydrazide, followed by its conversion to a thiosemicarbazide intermediate, which is then cyclized under basic conditions to yield the final 1,2,4-triazole-3-thiol. This approach is favored for its reliability and the general availability of the starting materials.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
This section provides the step-by-step methodologies for each stage of the synthesis. Adherence to safety protocols is paramount. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 3,4-dimethoxybenzoyl hydrazide
The initial step involves the nucleophilic acyl substitution reaction between a methyl ester and hydrazine hydrate to form the corresponding acid hydrazide. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,4-dimethoxybenzoate (0.05 mol, 9.8 g).
-
Add 100 mL of ethanol to dissolve the ester.
-
Slowly add 85% hydrazine hydrate (15 mL) to the stirred solution.[1]
-
Heat the reaction mixture to reflux and maintain for 3-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The yield is typically quantitative.[1]
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| Methyl 3,4-dimethoxybenzoate | 196.19 | 0.05 | 9.8 g |
| Hydrazine Hydrate (85%) | 50.06 | ~0.25 | 15 mL |
| Ethanol | 46.07 | - | 100 mL |
Table 1: Reagents for the synthesis of 3,4-dimethoxybenzoyl hydrazide.
Step 2: Synthesis of 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide
This step involves the reaction of the synthesized acid hydrazide with methyl isothiocyanate. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the thiosemicarbazide backbone.[2][3]
Protocol:
-
In a 250 mL round-bottom flask, dissolve the 3,4-dimethoxybenzoyl hydrazide (0.05 mol, 9.8 g) from Step 1 in 100 mL of absolute ethanol with gentle warming.
-
To this solution, add methyl isothiocyanate (0.055 mol, 4.02 g or ~3.8 mL) dropwise with constant stirring.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction's completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry thoroughly.
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 3,4-dimethoxybenzoyl hydrazide | 196.21 | 0.05 | 9.8 g |
| Methyl isothiocyanate | 73.12 | 0.055 | 4.02 g (~3.8 mL) |
| Absolute Ethanol | 46.07 | - | 100 mL |
Table 2: Reagents for the synthesis of the thiosemicarbazide intermediate.
Step 3: Synthesis of 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
The final step is an intramolecular cyclization of the thiosemicarbazide intermediate under basic conditions. The base facilitates the deprotonation and subsequent nucleophilic attack, leading to the formation of the 1,2,4-triazole ring, followed by dehydration. This type of base-catalyzed cyclization is a standard and efficient method for synthesizing 1,2,4-triazole-3-thiols.[4][5][6]
Protocol:
-
Suspend the 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide (0.04 mol, ~10.8 g) from Step 2 in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (0.08 mol, 3.2 g) in 20 mL of water and add it to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours with vigorous stirring. The solid should dissolve as the reaction proceeds.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing 200 mL of cold water.
-
Acidify the solution to a pH of approximately 5-6 by the slow, dropwise addition of dilute hydrochloric acid while stirring.
-
The target compound will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry the product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 1-(3,4-dimethoxybenzoyl)-4-methylthiosemicarbazide | 269.33 | 0.04 | ~10.8 g |
| Sodium Hydroxide (NaOH) | 40.00 | 0.08 | 3.2 g |
| Ethanol | 46.07 | - | 100 mL |
| Water | 18.02 | - | 20 mL + 200 mL |
Table 3: Reagents for the cyclization to 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Mechanistic Insights
The key transformation in this synthesis is the base-catalyzed cyclization of the acylthiosemicarbazide. The mechanism involves the deprotonation of a nitrogen atom, which enhances its nucleophilicity, followed by an intramolecular attack on the carbonyl carbon.
Figure 2: Simplified mechanism of the base-catalyzed cyclization.
Product Characterization
The identity and purity of the synthesized 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
FT-IR Spectroscopy: Look for characteristic absorption bands, including N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and the C-S stretching of the thiol group. The absence of a C=O band from the thiosemicarbazide precursor is a key indicator of successful cyclization.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show signals corresponding to the aromatic protons of the dimethoxyphenyl group, the methoxy protons (as singlets), the N-methyl protons (as a singlet), and a broad signal for the SH proton (which is exchangeable with D₂O).
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule, including the characteristic C=S carbon of the triazole-thiol ring.
-
Mass Spectrometry: This will confirm the molecular weight of the final product.
Safety and Handling
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
-
Methyl isothiocyanate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Solvents such as ethanol are flammable. Avoid open flames and ensure proper ventilation.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.
- GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. Retrieved from a relevant university chemistry group website.
- Request PDF. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.
- Full article: Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (n.d.). Taylor & Francis Online.
- Reactions of Carbon Disulfide with N-Nucleophiles. (2007).
- Matin, M. M., & Matin, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Request PDF. (n.d.). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives.
- Mohareb, R. M., Aziz, S. I., Abdel-Sayed, N. I., & El-Banna, A. H. (1999). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. RSC Publishing.
- Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press.
- Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.).
- Synthesis of 3,4-dimethoxybenzoic acid hydrazide. (n.d.). PrepChem.com.
- Hulina, Yu. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][8][9] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate.
- Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015).
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide. (n.d.).
- Synthesis of bis(aroylthiourea)hydrazine consist of (a) Reaction of... (n.d.).
- 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025).
- The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the... (n.d.).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- The synthesis route of the title compound; (i) 2 eq. of... (n.d.).
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (n.d.).
- ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (n.d.).
- Synthesis of Potassium (1,1-Dioxothiolan-3-yl)
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)
- Reaction Of Isothiocyanate Research Articles. (n.d.). R Discovery.
- Reactivity and diverse synthetic applications of acyl isothiocyan
- Process for the preparation of methyl dithiocarbazate. (n.d.).
-
4H-1,2,4-triazoles and Novel 5,6-dihydro-[7][8][9]triazolo[3,4-b][7][9][10]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. (2012). PubMed.
- Preparation of thiosemicarbazide and methyl-thiosemicarbazide. (n.d.).
- synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3. (n.d.). RASĀYAN. J. Chem.
- Isothiocyanic acid, methyl ester. (n.d.). Organic Syntheses Procedure.
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
- (PDF) Reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates. (n.d.).
- PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (n.d.).
- Process for preparing methyl isothiocyanate by using water phase synthesis method. (n.d.).
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 7. sci-hub.ru [sci-hub.ru]
- 8. Synthesis: cyclization of thiosemicarbazones | GIQIMO [giqimo.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
